(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
Overview
Description
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been reported to interact with a variety of biological targets, including receptors and enzymes involved in cancer, viral infections, malaria, hypertension, inflammation, alzheimer’s disease, and psychosis .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Piperidine derivatives have been reported to affect a variety of biochemical pathways related to their therapeutic applications
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects
Action Environment
It is known that environmental factors can greatly influence the action of a compound
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Some piperidine derivatives have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been synthesized using a variety of methods, including Mannich reaction and stereoselective synthesis .
Dosage Effects in Animal Models
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Piperidine derivatives are known to interact with various targeting signals and post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, involves large-scale hydrogenation processes. These processes utilize robust catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidine ring into more oxidized forms.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908461 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103539-60-2 | |
Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.